2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C14H17NO2·HCl It is a derivative of naphthalene, characterized by the presence of two methoxy groups and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dimethoxynaphthalene as the starting material.
Bromination: The naphthalene derivative undergoes bromination to introduce a bromine atom at the 2-position.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with ethanamine, replacing the bromine atom with an ethanamine group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-Scale Bromination: Utilizing industrial bromination techniques to ensure efficient and consistent introduction of the bromine atom.
Continuous Flow Amination: Employing continuous flow reactors for the amination step to enhance reaction efficiency and yield.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to dihydronaphthalene derivatives.
Substitution: The ethanamine group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted ethanamine derivatives
Scientific Research Applications
2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine
- 1,4-dimethoxynaphthalene
- 2-naphthylamine derivatives
Uniqueness
2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and ethanamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2445792-79-8 |
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Molecular Formula |
C14H18ClNO2 |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-(1,4-dimethoxynaphthalen-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c1-16-13-9-10(7-8-15)14(17-2)12-6-4-3-5-11(12)13;/h3-6,9H,7-8,15H2,1-2H3;1H |
InChI Key |
IPOCLAXHZWJIQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)CCN.Cl |
Purity |
95 |
Origin of Product |
United States |
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